![molecular formula C14H13Cl2N3O3S B3446900 N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3446900.png)
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Description
Synthesis Analysis
The synthesis of such compounds often involves a pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties . A “cost-effective” approach to the synthesis of a similar non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C22H19Cl2NO4S, with an average mass of 464.362 Da and a monoisotopic mass of 463.041168 Da .Future Directions
The future directions for research on this compound could involve further exploration of its potential anticancer properties, as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. The pharmacophore hybridization approach, which is used in the design of similar compounds, is a key area of focus in modern medicinal chemistry .
properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)19(13-7-10(15)4-5-12(13)16)9-14(20)18-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQDMRTVHIZAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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